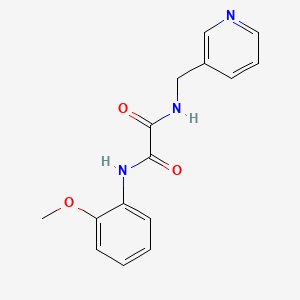
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine, also known as PETPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. PETPP belongs to the class of piperidine derivatives that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives are known for their wide range of pharmacological activities. The pyrazole moiety within the compound can serve as a precursor in synthesizing imidazole compounds, which have applications ranging from antibacterial to antitumor activities .
Development of Antitubercular Agents
Pyrazole derivatives have been evaluated for their antitubercular potential against Mycobacterium tuberculosis. The compound could be used to synthesize new derivatives that show potent activity against tuberculosis .
Insecticidal Compounds
The pyrazole scaffold is essential in the development of insecticidal compounds. Researchers have synthesized various pyrazole derivatives that act as effective insecticides against common pests .
Proteomics Research
Pyrazole derivatives are utilized in proteomics research to study protein functions and interactions. The compound’s structure makes it suitable for biochemical applications in this field .
Radical Trifluoromethylation
The trifluoromethyl group in the compound is significant in pharmaceuticals and agrochemicals. It can be used in radical trifluoromethylation reactions to introduce the trifluoromethyl group into other molecules, enhancing their biological activity .
properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)10-2-6-16(7-3-10)8-9-17-5-1-4-15-17/h1,4-5,10H,2-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYSDJREYPTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)

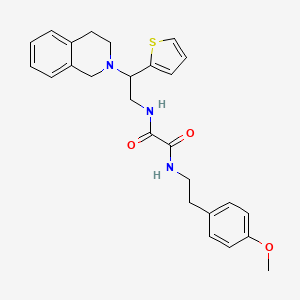

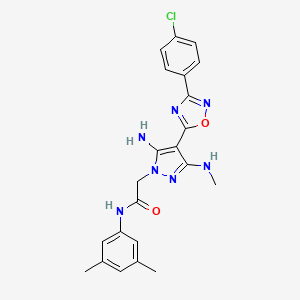
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)

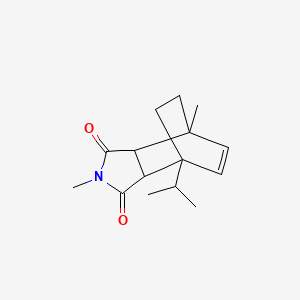


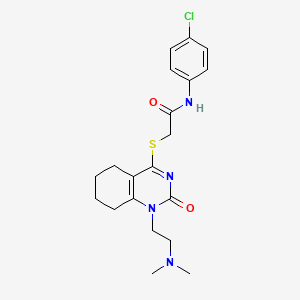
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)
![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)
